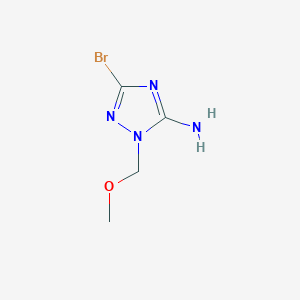
2-(3-Bromo-2-methyl-benzenesulfonyl)-ethanol
Übersicht
Beschreibung
“3-Bromo-2-methyl-benzenesulfonyl chloride” is a beige solid . It has a molecular weight of 269.55 .
Molecular Structure Analysis
The InChI code for “3-Bromo-2-methyl-benzenesulfonyl chloride” is1S/C7H6BrClO2S/c1-5-6 (8)3-2-4-7 (5)12 (9,10)11/h2-4H,1H3 . Physical And Chemical Properties Analysis
“3-Bromo-2-methyl-benzenesulfonyl chloride” is a beige solid . It has a molecular weight of 269.55 . It should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research on 2-(3-Bromo-2-methyl-benzenesulfonyl)-ethanol and its derivatives focuses on their synthesis and the exploration of their chemical properties for various scientific applications. One study described the synthesis of a key intermediate of coenzyme Q10, showcasing the utility of similar compounds in the production of important biomolecules. This process involved multiple steps, including bromination and the use of ultrasonic conditions to achieve the desired product with significant yields, highlighting the compound's relevance in synthetic organic chemistry (Kuang Zhi-min, 2008).
Catalytic Applications
Another investigation demonstrated the copper-catalyzed 1,2-double amination of 1-halo-1-alkynes, leading to the synthesis of protected tetrahydropyrazines and related heterocyclic compounds. This research underscores the potential role of 2-(3-Bromo-2-methyl-benzenesulfonyl)-ethanol derivatives in facilitating catalytic transformations, contributing to the development of new synthetic methodologies for the construction of complex nitrogen-containing heterocycles (Yasuhiro Fukudome et al., 2008).
Solubility and Physical Properties
The solubility and physical properties of related compounds, such as 3-bromo-2-methyl benzoic acid, have been extensively studied, providing insights into the solubility behavior of bromo-methyl benzenesulfonyl derivatives in various solvents. Such data are essential for designing experiments and understanding the reactivity and interaction of these compounds in different chemical environments (Yuanyun Gu et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(3-bromo-2-methylphenyl)sulfonylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3S/c1-7-8(10)3-2-4-9(7)14(12,13)6-5-11/h2-4,11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELLGULNZXLZSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)S(=O)(=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-2-methyl-benzenesulfonyl)-ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1383146.png)



![tert-Butyl 6-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1383151.png)
![tert-Butyl 3-(hydroxymethyl)-8-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B1383155.png)
![7-tert-Butyl 3-ethyl 5,6-dihydroimidazo[1,2-a]pyrazine-3,7(8H)-dicarboxylate](/img/structure/B1383158.png)


![N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1383164.png)



